Ethyl 8-(4-hydroxyphenyl)octanoate
Description
Ethyl 8-(4-hydroxyphenyl)octanoate is an ester derivative featuring a hydroxyphenyl substituent on the octanoate backbone. Esters with aromatic or heterocyclic substituents are widely studied for their roles in flavor, fragrance, and industrial applications such as bio-lubricants .
Properties
CAS No. |
62889-62-7 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
ethyl 8-(4-hydroxyphenyl)octanoate |
InChI |
InChI=1S/C16H24O3/c1-2-19-16(18)9-7-5-3-4-6-8-14-10-12-15(17)13-11-14/h10-13,17H,2-9H2,1H3 |
InChI Key |
MWPFTQHKIDPIFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most versatile method for preparing esters like Ethyl 8-(4-hydroxyphenyl)octanoate is through nucleophilic acyl substitution of an acid chloride with an alcohol . This reaction typically requires the presence of a base to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In industrial settings, esters are often produced through large-scale esterification processes. These processes may involve the use of catalysts to increase the reaction rate and yield. For example, sulfuric acid or p-toluenesulfonic acid can be used as catalysts in the esterification of carboxylic acids with alcohols .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(4-hydroxyphenyl)octanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reagent for the reduction of esters to alcohols.
Transesterification: Catalysts like sulfuric acid or sodium methoxide are often used.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and alcohol.
Reduction: Produces primary alcohols.
Transesterification: Produces a new ester and alcohol.
Scientific Research Applications
Ethyl 8-(4-hydroxyphenyl)octanoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 8-(4-hydroxyphenyl)octanoate involves its interaction with various molecular targets and pathways. For example, its hydrolysis in biological systems can release active metabolites that exert biological effects. The ester bond can be cleaved by esterases, leading to the formation of the corresponding carboxylic acid and alcohol, which may interact with specific receptors or enzymes .
Comparison with Similar Compounds
Ethyl Octanoate and Aroma-Active Esters
Ethyl octanoate (ethyl ester of octanoic acid) is a well-characterized volatile compound in yeast fermentation, contributing to fruity or sour apple aromas in food products and alcoholic beverages . Key comparisons include:
- Odor Activity: Ethyl octanoate and ethyl hexanoate are major contributors to wine aroma due to high Odor Activity Values (OAVs). In lychee wines, ethyl octanoate exhibits OAVs exceeding 1,000, highlighting its sensory significance .
- Volatility Dynamics: Ethyl octanoate production in yeast cultures peaks at 8 days and declines by 15 days, correlating with microbial metabolic activity .
- Industrial Relevance : Used in food flavoring and cosmetics, its synthesis is optimized in industrial yeast strains, with wild-type strains producing fourfold higher amounts than mutants .
Ethyl hexanoate shares similar trends in OAVs and fermentation dynamics but is more volatile and associated with apple-like aromas .
Table 1: Aroma-Active Esters in Fermentation
| Compound | OAV in Lychee Wine | Key Aroma Profile | Production Peak (Days) |
|---|---|---|---|
| Ethyl octanoate | >1,000 | Sour apple, fruity | 8 |
| Ethyl hexanoate | ~800 | Apple, sweet | 8 |
| Ethyl decanoate | ~500 | Waxy, floral | Not reported |
Bio-Lubricant Derivatives of Ethyl Octanoate
Synthetic derivatives of ethyl octanoate, such as ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate (Cyclic-6) and ethyl 8-(3-octyl-5,7-dioxo-1,4-dioxepan-2-yl)octanoate (Cyclic-7), are engineered for bio-lubricant applications. These compounds are synthesized via esterification of oleic acid derivatives with dicarboxylic acids, yielding cyclic structures that enhance thermal stability and reduce acidity .
Table 2: Physicochemical Properties of Bio-Lubricants
| Property | Cyclic-6 | Cyclic-7 | Commercial Standard |
|---|---|---|---|
| Density (g/cm³) | 0.91 | 0.89 | 0.85–0.95 |
| Total Acid Number (TAN) | <1.0 | <1.0 | <2.0 |
| Iodine Value (IV) | 25 | 30 | 20–40 |
| Yield (%) | 93.9 | 89.6 | N/A |
Cyclic-6 shows superior oxidative stability (low IV) and acidity (low TAN), making it competitive with petroleum-based lubricants .
Structural Analogs with Aromatic Substitutents
- Ethyl 8-(4-ethoxyphenyl)-8-oxooctanoate: Features an ethoxyphenyl group instead of hydroxyphenyl. This compound, with a molecular weight of 306.4 g/mol, is used in specialty chemical research, though its applications are less documented .
- Ethyl 8-(2,4-dimethoxyphenyl)octanoate: Substituted with methoxy groups, this variant may exhibit altered solubility and reactivity due to electron-donating effects .
- Ethyl 8-(5-oxo-2H-furan-2-yl)octanoate (Maritolide): A natural product from Diospyros maritima, this furan-containing ester highlights the diversity of ethyl octanoate derivatives in biological systems .
Table 3: Structural and Functional Comparisons
| Compound | Substituent | Key Application | Unique Property |
|---|---|---|---|
| Ethyl 8-(4-hydroxyphenyl)octanoate | 4-hydroxyphenyl | Hypothesized: Antioxidant | Potential phenolic activity |
| Ethyl octanoate | None | Food flavoring | High OAVs |
| Cyclic-6 | Dioxane ring | Bio-lubricant | Low TAN, high yield |
| Maritolide | Furan ring | Natural product | Found in D. maritima |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
